![molecular formula C14H12ClN3 B12932238 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine CAS No. 141472-88-0](/img/structure/B12932238.png)
1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the 3-chlorobenzyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to antifungal effects.
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with the chlorine atom in the para position.
1-(3-Bromobenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a bromine atom instead of chlorine.
1-(3-Methylbenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical properties and biological activities. The chlorine atom enhances the compound’s ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
141472-88-0 |
|---|---|
分子式 |
C14H12ClN3 |
分子量 |
257.72 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) |
InChIキー |
VXCWJWHHHGVVFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3,4,5-tridodecoxyphenyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12932166.png)
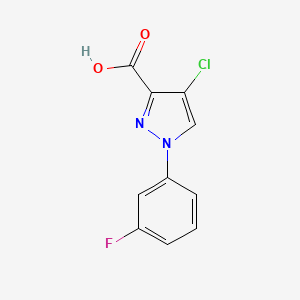
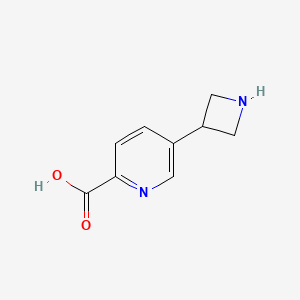




![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
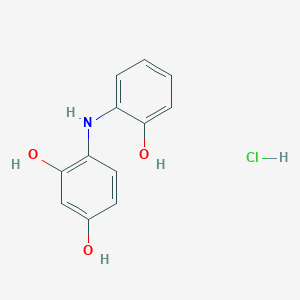
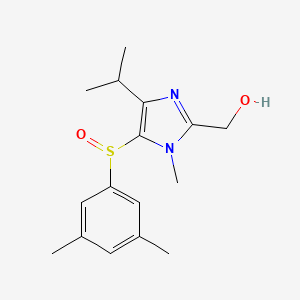
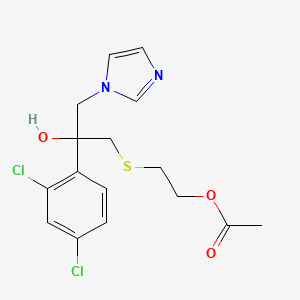

![5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12932234.png)

